2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide
Overview
Description
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a benzene ring.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via a thiol-ene reaction, where a thiol group reacts with an alkene.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antioxidant agent.
Materials Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group can interact with various enzymes and receptors, leading to biological effects such as antibacterial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone .
- N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide .
Uniqueness
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is unique due to its combination of a tetrazole ring, a fluorophenyl group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-12-6-8-14(9-7-12)22-15(19-20-21-22)10-24-11-16(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXABGJAWOSWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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